Pevonedistat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pevonedistat is a small molecule inhibitor currently under investigation for its potential therapeutic effects in various cancers and other diseases. Its primary mechanism of action involves targeting a specific enzyme called XPO1 (Exportin 1) []. XPO1 is responsible for transporting various molecules, including tumor suppressors, out of the nucleus and into the cytoplasm for degradation. Pevonedistat disrupts this process, leading to the accumulation of tumor suppressors within the nucleus, which can then trigger cell death in cancer cells [].

Potential Applications in Cancer Treatment

- Acute Myeloid Leukemia (AML): Preclinical studies have shown promising results for pevonedistat in combination with other therapies for AML. It is believed to be particularly effective against AML with mutations in specific genes, such as FLT3 []. Clinical trials are ongoing to evaluate its safety and efficacy in AML patients [].

- Solid Tumors: Pevonedistat is also being explored for its potential in treating various solid tumors, including breast cancer, prostate cancer, and glioblastoma [, , ]. These studies are investigating the effectiveness of pevonedistat alone or in combination with other chemotherapeutic agents.

Research on Other Diseases

In addition to cancer, pevonedistat is being explored for its potential applications in other diseases:

- Autoimmune Diseases: Pevonedistat might help regulate the immune system by affecting the export of inflammatory molecules. Studies are underway to investigate its effectiveness in autoimmune diseases like lupus [].

- Neurodegenerative Diseases: Pevonedistat's ability to modulate protein transport within the cell has led to research on its potential role in neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) [, ].

Pevonedistat, also known as MLN4924, is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). It selectively inhibits the activation of cullin-RING ligases, which play a critical role in proteasomal degradation of proteins. The compound has garnered attention for its potential therapeutic applications in various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors. Pevonedistat operates by forming a stable covalent adduct with NEDD8 within the catalytic pocket of UBA3, effectively blocking the enzyme's activity and leading to the accumulation of proteins that would typically be degraded by the proteasome .

Pevonedistat's primary reaction of interest is its interaction with NAE. It binds covalently to the NAE catalytic cysteine residue, forming a stable adduct with the covalently linked NEDD8 molecule. This effectively blocks the transfer of NEDD8 to target proteins, thereby inhibiting their degradation by the proteasome [].

- Formation of NEDD8-AMP Intermediate: NEDD8-activating enzyme first binds ATP and NEDD8 to create a NEDD8-AMP intermediate.

- Covalent Adduct Formation: Pevonedistat reacts with thioester-linked NEDD8 bound to UBA3, forming a stable covalent adduct that cannot participate in further reactions necessary for NAE activity.

- Inhibition of Cullin-RING Ligases: By inhibiting NAE, pevonedistat prevents the activation of cullin-RING ligases, disrupting the ubiquitin-proteasome pathway essential for protein degradation .

Pevonedistat exhibits significant biological activity through its ability to induce apoptosis in cancer cells. The inhibition of cullin-RING ligases leads to:

- Accumulation of Oncogenic Proteins: Proteins normally targeted for degradation accumulate, causing cellular stress and apoptosis.

- Disruption of DNA Repair Mechanisms: By inhibiting NEDD8 activation, pevonedistat affects DNA repair pathways such as nucleotide excision repair and non-homologous end joining, leading to increased genomic instability in cancer cells .

- Synergistic Effects with Other Agents: Studies have shown that pevonedistat can enhance the cytotoxic effects of other agents, such as tumor necrosis factor-alpha, resulting in greater cell death than either agent alone .

The synthesis of pevonedistat involves multi-step organic synthesis techniques. Key steps include:

- Formation of Key Intermediates: The synthesis begins with the preparation of intermediates that contain essential functional groups necessary for biological activity.

- Cyclic Structures: The creation of cyclic structures is crucial for the compound's ability to fit into the active site of NAE.

- Final Coupling Reactions: The final steps involve coupling reactions that yield the complete molecular structure of pevonedistat .

Pevonedistat is primarily being investigated for its application in oncology. Clinical trials are exploring its efficacy in:

- Acute Myeloid Leukemia: Demonstrated single-agent activity in relapsed/refractory cases.

- Multiple Myeloma and Lymphomas: Showing promising results when combined with other therapies.

- Solid Tumors: Evaluated in various advanced solid tumor types .

Interaction studies have revealed that pevonedistat can synergize with various pharmacological agents:

- Combination with Azacitidine: Enhanced efficacy observed in patients with acute myeloid leukemia.

- Co-treatment with Ibrutinib: Safety and promising early efficacy noted in non-Hodgkin lymphoma and chronic lymphocytic leukemia .

- Impact on NF-kB Signaling: Inhibition of NEDD8 affects pro-survival pathways involving NF-kB, leading to increased apoptosis in treated cells .

Pevonedistat belongs to a class of compounds that target protein degradation pathways. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| MLN9708 | Inhibitor of Ubiquitin-specific proteases | Targets different aspects of protein degradation |

| TAK-243 | Inhibitor of Ubiquitin-conjugating enzymes | Broader spectrum targeting multiple E2 enzymes |

| CB-5083 | Inhibitor of proteasome function | Focuses on proteasome inhibition rather than specific E1 or E2 enzymes |

Pevonedistat is unique due to its selective inhibition of NEDD8 activation, specifically targeting the cullin-RING ligases pathway without affecting other ubiquitination processes as significantly as some other compounds do . This specificity may lead to fewer side effects while maximizing therapeutic efficacy in cancer treatment.

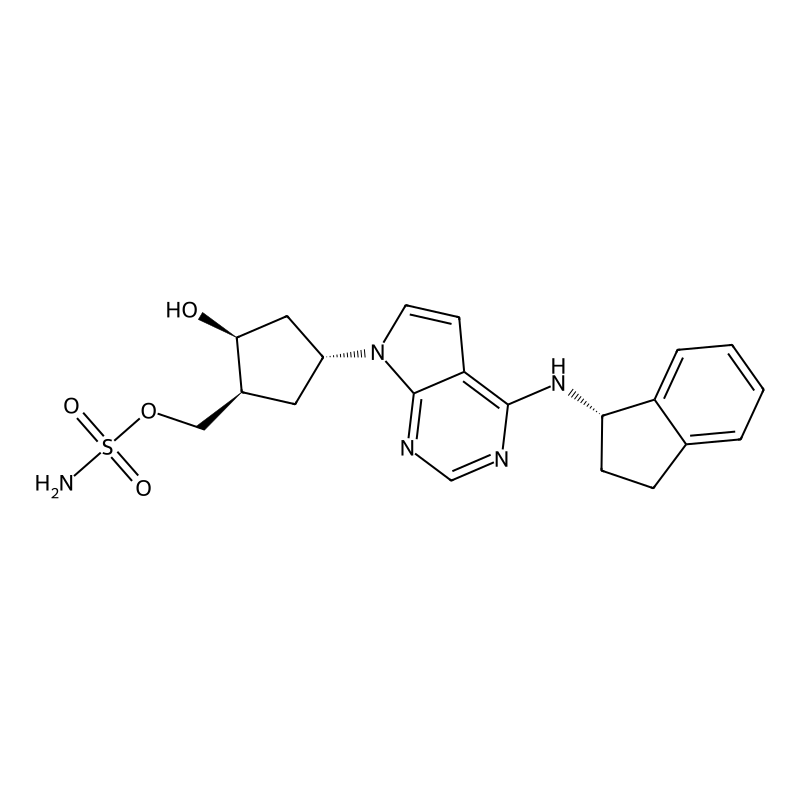

Pevonedistat represents a sophisticated molecular architecture characterized by its unique pyrrolopyrimidine core structure combined with a complex carbocyclic system. The compound possesses the molecular formula C₂₁H₂₅N₅O₄S with a molecular weight of 443.5 g/mol [1] [2]. The complete IUPAC nomenclature designates it as [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate [3] [4].

The stereochemical configuration of Pevonedistat is defined by four distinct stereocenters, all possessing absolute configuration [5]. The cyclopentyl ring system exhibits (1S,2S,4R) stereochemistry, while the indanyl substituent maintains (1S) configuration [5]. This precise stereochemical arrangement is critical for the compound's biological activity as a potent and selective NEDD8-activating enzyme inhibitor [1].

The molecular architecture can be dissected into three primary components: the pyrrolopyrimidine heterocyclic base, the cyclopentane carbocycle bearing hydroxyl and sulfamoyl functionalities, and the indanyl amino substituent. The pyrrolopyrimidine moiety serves as a deazapurine analog, replacing the adenine base found in the natural substrate adenosine monophosphate [6]. The cyclopentane ring system functions as a carbocyclic ribose mimetic, with the critical modification being the replacement of the 2'-hydroxyl group and the inversion of stereochemistry at the carbon bearing the sulfamoyl group [6].

The sulfamoyl functional group represents a phosphate bioisostere that maintains the negative charge character while providing enhanced metabolic stability [6]. This modification proved crucial in preventing the intramolecular cyclization degradation pathway observed in earlier sulfamate analogs [6]. The (1S)-aminoindane substituent at the N-4 position of the pyrrolopyrimidine ring provides optimal binding affinity and selectivity for the NEDD8-activating enzyme over related E1 enzymes [6].

Synthetic Routes and Optimization Strategies

The development of efficient synthetic approaches to Pevonedistat required extensive optimization to address the challenges associated with constructing the highly substituted cyclopentane ring system with precise stereochemical control. Two major synthetic strategies were developed, each addressing different aspects of scalability and efficiency.

The first-generation synthetic approach utilized an Evans asymmetric aldol reaction as the key stereochemical control element [6]. This strategy employed (S)-benzyloxazolidinone as a chiral auxiliary to establish the required stereochemistry through a highly diastereoselective aldol condensation with acrolein [6]. The resulting diene intermediate underwent ring-closing metathesis using Grubbs second-generation catalyst to form the cyclopentene ring system [6]. While this approach provided excellent stereochemical control with greater than 99% enantiomeric excess, it suffered from low overall yield (5.5%) and required multiple chromatographic purifications [6].

The second-generation synthetic route addressed the scalability limitations through a more convergent approach based on a hetero-Diels-Alder reaction [6]. This strategy employed cyclopentadiene and glyoxalic acid in a [4+2] cycloaddition to generate hydroxylactone 11 as a key intermediate [6]. Subsequent reduction and oxidative cleavage provided racemic cyclopentene diol 9, which was subjected to enzymatic resolution using Candida antarctica lipase B [6]. This approach improved overall yield to 6.8% while reducing the total number of synthetic steps from 15 to 13 [6].

The coupling strategy for both routes involved the regioselective opening of a protected cyclopentane epoxide by the pyrrolopyrimidine nucleophile under basic conditions [6]. The regiochemistry of epoxide opening was controlled by steric factors associated with the protecting group, ensuring selective formation of the desired regioisomer [6]. Subsequent deoxygenation at the 2-position was accomplished through a Barton-McCombie radical deoxygenation sequence [6].

Retrosynthetic Analysis of Key Intermediate Building Blocks

The cyclopentane building block presented greater synthetic challenges due to the requirement for all cis-tetrasubstituted stereochemistry [6]. The retrosynthetic analysis identified cyclopentene diol 9 as a key intermediate that could be accessed through two distinct pathways. The first pathway involved construction from alkene 9 via a metathesis reaction from precursor 10, which could be prepared using an Evans aldol reaction [6]. The alternative pathway utilized a more direct hetero-Diels-Alder approach through hydroxylactone 11 [6].

The choice of protecting groups proved critical for successful synthetic execution. The para-methoxyphenyl (PMP) acetal protecting group was selected for its stability under basic conditions required for the epoxide-opening reaction [6]. The tert-butyldimethylsilyl (TBS) protecting group provided orthogonal protection for the primary alcohol during the selective sulfamoylation sequence [6].

The retrosynthetic analysis also addressed the challenge of selective functionalization of the diol intermediate 19. The primary hydroxyl group required selective sulfamoylation in the presence of the secondary hydroxyl group. This was achieved through the development of a bulky sulfamoylating reagent 25 that demonstrated exceptional regioselectivity based on steric differentiation [6].

Gram-Scale Production Challenges and Solutions

The transition from milligram-scale medicinal chemistry synthesis to gram-scale production required addressing several critical challenges related to reaction scalability, yield optimization, and process robustness [7] [8].

The primary challenge in gram-scale production centered on the construction of the enantiomerically pure cyclopentane intermediate 4 containing three chiral centers [7]. The solution involved development of an enantioselective synthesis utilizing enzymatic resolution as the key stereochemical differentiation step [7]. The enzymatic acetylation using Candida antarctica lipase B on acrylic beads provided excellent enantiomeric separation with 88% recovery of the desired enantiomer and greater than 98% enantiomeric excess [9].

Scale-up of the hetero-Diels-Alder reaction between cyclopentadiene and glyoxalic acid was successfully demonstrated on 250-gram scale of hydroxylactone 11 [9]. This reaction required careful control of temperature and reaction time to ensure reproducible yields and minimize side product formation. The subsequent reduction and oxidative cleavage sequence was optimized to require only one chromatographic purification step while maintaining 75% overall yield for the three-step sequence [9].

The sulfamoylation reaction presented particular challenges for scale-up due to the chemically labile nature of the sulfamoyl group [7]. Initial attempts using sulfamoyl chloride resulted in mixtures of mono- and bis-sulfamoylated products [6]. The solution involved development of the bulky reagent N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide, which provided exceptional regioselectivity for the primary hydroxyl group [7]. This reagent enabled direct sulfamoylation without requiring protection-deprotection sequences, providing Pevonedistat in 81% yield after hydrolysis [9].

Process optimization studies addressed atom economy concerns inherent in the enzymatic resolution approach. While the resolution provided excellent enantiomeric purity, the inability to utilize the undesired enantiomer 24 significantly reduced overall process efficiency [9]. Alternative approaches to access enantiomerically pure starting materials through asymmetric synthesis were explored but did not provide sufficient improvement to justify implementation [9].

The development of robust crystallization procedures proved essential for consistent product quality at gram scale [7]. Pevonedistat was obtained in 98% chemical purity through optimized crystallization from appropriate solvent systems [7]. The linear process involving six solid isolations was carried out in multiple current Good Manufacturing Practice productions on 15-30 kilogram scale [7].

Structure-Activity Relationship Studies

The structure-activity relationship studies for Pevonedistat revealed critical insights into the molecular determinants of NEDD8-activating enzyme inhibition and selectivity over related E1 enzymes. These studies guided the optimization process from initial micromolar inhibitors to the final nanomolar-potent clinical candidate [6] [10].

The initial hit compound 1, identified through high-throughput screening, exhibited modest NEDD8-activating enzyme inhibition with an IC₅₀ of 1600 nM while maintaining excellent selectivity over ubiquitin-activating enzyme (>10,000 nM) [6]. The incorporation of a 5'-phosphate group with the preferred N-6 substituent (1S)-aminoindane in compound 2 resulted in a 13-fold improvement in potency to 120 nM [6].

The breakthrough discovery involved replacement of the phosphate group with a neutral sulfamate functionality in compound 3 [6]. This modification dramatically enhanced potency to 0.5 nM against NEDD8-activating enzyme while maintaining nanomolar activity against ubiquitin-activating enzyme (2 nM) [6]. However, the sulfamate group proved susceptible to intramolecular cyclization through nucleophilic attack by the adenine ring nitrogen [6].

Systematic exploration of phosphate bioisosteres revealed that replacement with sulfamide (compound 4, X=NH) or sulfonamide (compound 5, X=CH₂) resulted in reduced potency [6]. The sulfamide analog 4 exhibited 2 nM potency against NEDD8-activating enzyme but showed reduced selectivity with 450 nM activity against ubiquitin-activating enzyme [6]. The sulfonamide analog 5 demonstrated 12 nM potency against NEDD8-activating enzyme while restoring selectivity (>1000 nM against ubiquitin-activating enzyme) [6].

The replacement of ribose with a cyclopentane carbocycle was well-tolerated, as demonstrated by compound 6, which maintained 8 nM potency against NEDD8-activating enzyme with excellent selectivity [6]. Removal of the 2'-hydroxyl group and modification of the adenine ring through replacement of N-7 with carbon (deazapurine modification) were also accommodated without significant loss of activity [6].

The critical breakthrough in stability optimization came with the discovery that inversion of configuration at the methylene sulfamate position was tolerated in Pevonedistat [6]. This stereochemical inversion placed the sulfamate group on the opposite face relative to the purine ring, preventing intramolecular cyclization while maintaining 3 nM potency against NEDD8-activating enzyme and excellent selectivity (>1000 nM against ubiquitin-activating enzyme) [6].

Recent structure-activity relationship studies have explored fluorinated derivatives of Pevonedistat to further optimize antiviral activity [11]. Electrophilic fluorination at the 6'-position and nucleophilic fluorination at the 2'-position of the sugar moiety provided analogs with maintained NEDD8-activating enzyme inhibitory activity while demonstrating reduced cytotoxicity [11]. Compound 2a exhibited the most potent human cytomegalovirus inhibitory activity with results similar to Pevonedistat but with no toxicity at high concentrations [11].

The structure-activity relationship studies also revealed the importance of the (1S)-aminoindane substituent for optimal binding affinity [6]. This group provided the ideal balance of hydrophobic interactions and steric complementarity within the NEDD8-activating enzyme active site. Alternative N-6 substituents were explored, but (1S)-aminoindane consistently provided superior potency and selectivity profiles [6].

NAE Structure and Adenylation Active Site

NAE functions as the critical E1 enzyme in the neddylation pathway, catalyzing the initial activation of NEDD8 through an ATP-dependent adenylation reaction [2]. The enzyme adopts a bi-lobal architecture with distinct adenylation and thiolation domains, facilitating the sequential processing of NEDD8 [3]. The adenylation active site within the UBA3 subunit contains a nucleotide-binding pocket that normally accommodates ATP and NEDD8 during the physiological adenylation reaction [4].

Pevonedistat as an Adenosine Monophosphate Mimetic

Pevonedistat functions as a structural mimetic of adenosine monophosphate (AMP), possessing critical molecular features that enable its recognition by the NAE adenylation site [1] [5]. The compound maintains the core purine-like structure essential for nucleotide recognition while incorporating specific modifications that enhance its inhibitory potency and selectivity. These modifications include replacement of the ribose moiety with a carbocycle, elimination of the 2'-hydroxyl group, alteration of stereochemistry at the C4' position, substitution of the adenine base with a deazapurine bearing an aminoindane group at N6, and replacement of the phosphate group with a sulfamate moiety [5] [6].

Covalent Adduct Formation Mechanism

The distinctive mechanism of pevonedistat involves its utilization by enzymatically active NAE to form an irreversible covalent adduct with NEDD8 [7] [8]. This process occurs through a substrate-assisted inhibition mechanism wherein pevonedistat is processed by NAE in the presence of NEDD8 and ATP, resulting in the formation of a stable NEDD8-pevonedistat conjugate [6] [9]. The sulfamate group of pevonedistat participates in N-acylation chemistry, creating a covalent bond that renders the adduct incapable of participating in subsequent enzymatic reactions [5].

Thermodynamic Stability and Enzyme Sequestration

The NEDD8-pevonedistat adduct exhibits exceptional thermodynamic stability, remaining tightly bound to the NAE active site and effectively sequestering the enzyme from productive catalytic cycles [2] [8]. Unlike the physiological NEDD8-AMP intermediate, which is readily processed through transthioesterification reactions, the pevonedistat adduct cannot be utilized for downstream NEDD8 transfer to E2 conjugating enzymes [2]. This irreversible enzyme sequestration results in dose-dependent depletion of free NAE activity and progressive inhibition of the neddylation pathway [10].

Disruption of Cullin-RING Ligase (CRL) Ubiquitination Cascades

The functional consequence of NAE inhibition by pevonedistat extends to the comprehensive disruption of Cullin-RING ligase (CRL) activity, representing the primary downstream effector mechanism responsible for the compound's cellular effects [11]. CRLs constitute the largest family of E3 ubiquitin ligases, directing approximately 20% of proteasome-mediated protein degradation and regulating numerous cellular processes including cell cycle progression, DNA damage responses, and signal transduction [10] [12].

Neddylation-Dependent CRL Activation

Cullin neddylation represents the principal regulatory mechanism controlling CRL activity, involving the covalent attachment of NEDD8 to a conserved lysine residue within the cullin subunit [12] [13]. This post-translational modification induces profound conformational changes in the CRL complex, promoting productive E2 enzyme binding, enhancing ubiquitin transfer efficiency, and recruiting additional co-activating factors such as ARIH1 [12]. The neddylated state of cullins also disrupts inhibitory interactions with CAND1 (Cullin-associated NEDD8-dissociated protein 1), facilitating substrate receptor exchange and dynamic complex assembly [13].

Comprehensive CRL Family Inactivation

Pevonedistat treatment results in the rapid and comprehensive inactivation of all CRL family members, including CRL1 (SCF complexes), CRL2 (VHL complexes), CRL3 (BTB complexes), CRL4 (DTL/CDT2 complexes), and CRL5 complexes [10] [14]. The compound demonstrates broad-spectrum efficacy across these structurally and functionally diverse CRL subtypes due to their shared dependence on cullin neddylation for enzymatic activity [15]. Western blot analyses consistently demonstrate dose-dependent loss of neddylated cullin species following pevonedistat exposure, with concurrent increases in unneddylated cullin forms [16] [17].

Impaired Substrate Recognition and Ubiquitination

The loss of cullin neddylation profoundly impairs the ability of CRL complexes to recognize, bind, and ubiquitinate their cognate substrate proteins [18]. Structural studies reveal that neddylation optimizes the spatial orientation of the RING domain relative to substrate-bound receptor modules, facilitating efficient ubiquitin transfer from charged E2 enzymes [12]. In the absence of NEDD8 modification, CRL complexes adopt conformationally constrained states that are poorly competent for ubiquitination reactions [13]. This functional deficit results in the progressive accumulation of CRL substrate proteins and disruption of normal cellular homeostasis [19].

Adaptive Exchange Disruption

Pevonedistat treatment disrupts the process of adaptive exchange, whereby CRL complexes dynamically reconfigure their substrate receptor modules in response to changing cellular conditions [13]. Under normal circumstances, the neddylation-deneddylation cycle, coupled with CAND1-mediated exchange, enables CRL complexes to survey diverse substrate repertoires and respond to physiological stimuli [13]. NAE inhibition locks CRL complexes in an inactive configuration, preventing this adaptive behavior and compromising the cell's ability to maintain proteostatic balance [10].

Downstream Effects on Cell Cycle Regulatory Proteins

The disruption of CRL-mediated ubiquitination cascades by pevonedistat results in the systematic accumulation of numerous cell cycle regulatory proteins, fundamentally altering the temporal control mechanisms that govern cell division [17] [19]. These downstream effects represent the primary cellular consequences responsible for pevonedistat's antiproliferative and cytotoxic activities.

Accumulation of CRL Substrates

CDT1 (Chromatin Licensing and DNA Replication Factor 1) Stabilization

CDT1 represents one of the most critical CRL substrates whose accumulation drives pevonedistat's cytotoxic effects [13] [19]. Under normal conditions, CDT1 is rapidly degraded by both CRL1-SKP2 and CRL4-DTL/CDT2 complexes following DNA replication initiation, preventing inappropriate re-replication of genomic DNA [18]. Pevonedistat treatment results in dramatic CDT1 stabilization, leading to the aberrant formation of pre-replication complexes at origins that have already fired during the current cell cycle [14].

The molecular mechanism of CDT1-induced DNA damage involves the inappropriate loading of MCM2-7 helicase complexes onto replicated DNA, resulting in re-replication events that generate complex DNA structures and replication fork collisions [20]. These pathological replication intermediates activate DNA damage checkpoints and ultimately trigger apoptotic cell death [14]. Time-course analyses demonstrate that CDT1 accumulation occurs within hours of pevonedistat treatment and precedes the onset of DNA damage markers [17].

p21 (Cyclin-Dependent Kinase Inhibitor 1A) Accumulation

p21 (CDKN1A) functions as a universal inhibitor of cyclin-dependent kinases and is normally targeted for degradation by CRL4-DTL/CDT2 during S-phase progression [16] [21]. Pevonedistat treatment leads to dose-dependent accumulation of p21 protein, resulting in the inhibition of CDK2 and CDK1 activities [11] [16]. The stabilized p21 binds to and sequesters cyclin-CDK complexes, preventing phosphorylation of critical cell cycle substrates including retinoblastoma protein and histone H3 [17].

Functional studies demonstrate that p21 accumulation contributes to both G1/S and G2/M cell cycle checkpoints following pevonedistat treatment [21]. The protein's ability to inhibit proliferating cell nuclear antigen (PCNA) function also contributes to DNA replication stress and checkpoint activation [16]. Importantly, p21 accumulation occurs across diverse cancer cell types, suggesting a fundamental role in pevonedistat's mechanism of action [19].

p27 (Cyclin-Dependent Kinase Inhibitor 1B) Stabilization

p27 (CDKN1B) serves as another critical cell cycle inhibitor whose degradation is mediated by CRL1-SKP2 complexes during G1/S transition [17] [21]. Following pevonedistat treatment, p27 levels increase substantially due to impaired CRL1-dependent ubiquitination [16]. The accumulated p27 protein binds to cyclin E-CDK2 and cyclin A-CDK2 complexes, blocking their kinase activities and preventing S-phase entry [21].

Beyond its role in G1/S checkpoint control, p27 accumulation has been specifically implicated in the induction of anaphase catastrophe in malignant cells [17]. Functional studies using CRISPR-mediated p27 knockout demonstrate that loss of this protein significantly reduces the frequency of multipolar anaphases and partially rescues cells from pevonedistat-induced apoptosis [17]. This finding highlights the multifaceted roles of accumulated CRL substrates in mediating pevonedistat's cytotoxic effects.

DNA Damage Response Activation

Replication Stress and Fork Stalling

The accumulation of CDT1 and other replication licensing factors following pevonedistat treatment triggers widespread DNA replication stress characterized by replication fork stalling, collapse, and the formation of pathological DNA structures [14] [20]. This replication stress manifests as the activation of ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling, evidenced by increased phosphorylation of CHK1 and RPA proteins [22]. Single-cell analyses reveal that pevonedistat-treated cells exhibit prolonged S-phase duration and increased frequency of replication fork restart events [14].

The molecular basis of replication stress involves the collision between convergent replication forks initiated from re-licensed origins, generating complex DNA intermediates that require specialized repair mechanisms [20]. These events overwhelm the cellular DNA repair capacity, leading to the accumulation of double-strand breaks and chromosomal instability [23]. Fluorescence microscopy studies demonstrate that pevonedistat treatment increases the formation of γH2AX foci, indicating widespread DNA damage [17] [22].

Checkpoint Kinase Activation

DNA damage resulting from aberrant replication events triggers robust activation of DNA damage checkpoint pathways, including both ATM (Ataxia Telangiectasia Mutated) and ATR kinase cascades [22] [24]. Phosphorylation of checkpoint kinases CHK1 and CHK2 increases substantially following pevonedistat treatment, coinciding with the onset of DNA damage [11] [14]. These kinases subsequently phosphorylate downstream effectors including p53, BRCA1, and 53BP1, amplifying the DNA damage response signal [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Cellular process

Ubiquitin system

NAE1 [HSA:8883] [KO:K04532]

Other CAS

Wikipedia

Use Classification

Dates

2. Soucy, Teresa A.; Smith, Peter G.; Milhollen, Michael A.; Berger, Allison J.; Gavin, James M.; Adhikari, Sharmila; Brownell, James E.; Burke, Kristine E.; Cardin, David P.; Critchley, Stephen; Cullis, Courtney A.; Doucette, Amanda; Garnsey, James J.; Gaulin, Jeffrey L.; Gershman, Rachel E.; Lublinsky, Anna R.; McDonald, Alice; Mizutani, Hirotake; Narayanan, Usha; Olhava, Edward J.; Peluso, Stephane; Rezaei, Mansoureh; Sintchak, Michael D.; Talreja, Tina; Thomas, Michael P.; Traore, Tary; Vyskocil, Stepan; Weatherhead, Gabriel S.; Yu, Jie; Zhang, Julie; Dick, Lawrence R.; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Langston, Steven P. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature (London, United Kingdom) (2009), 458(7239), 732-736.

3. Langston, Steven P.; Olhava, Edward J.; Vyskocil, Stepan. Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes. PCT Int. Appl. (2007), 174 pp. CODEN: PIXXD2 WO 2007092213

4. Critchley, Stephen; Gant, Thomas G.; Langston, Steven P.; Olhava, Edward J.; Peluso, Stephane. Preparation of nucleoside derivatives as inhibitors of E1 activating enzymes. PCT Int. Appl. (2006), 214pp. CODEN: PIXXD2 WO 2006084281 .